Dehydroabietal

Antifungal activity Structure-activity relationship Yeast inhibition

Researchers investigating abietane diterpenoid structure-activity relationships require authenticated C-18 aldehyde standards, yet most suppliers only stock the acid or amine analogs. Dehydroabietal (CAS 13601-88-2) fills this gap as the definitive aldehyde-functionalized reference compound. • C-18 aldehyde moiety essential for yeast inhibition activity - not replicable by acid/amine analogs. • Directly usable in condensation, reduction, and oxidation without activation steps. • Authenticated standard for LC-MS/GC-MS identification of Pinus-derived extracts.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
CAS No. 13601-88-2
Cat. No. B078753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroabietal
CAS13601-88-2
Synonymsdehydroabietinal
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C
InChIInChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1
InChIKeyYCLCHPWRGSDZKL-SLFFLAALSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroabietal: Diterpenoid Aldehyde for Synthesis and Antimicrobial Research


Dehydroabietal (CAS 13601-88-2) is a naturally occurring abietane-type diterpenoid characterized by an aldehyde functional group at the C-18 position of its tricyclic aromatic ring system [1]. Found in the oleoresin of conifers such as Pinus brutia and Cedrus atlantica, it possesses a molecular formula of C20H28O and a molecular weight of 284.44 g/mol, existing as a hydrophobic solid at room temperature [2]. As a member of the abietane diterpenoid family, dehydroabietal serves primarily as a versatile synthetic intermediate and a privileged scaffold for exploring structure-activity relationships in medicinal chemistry and materials science, distinguishing itself from its acid and amine counterparts through its reactive aldehyde moiety [3].

Synthetic Intermediate C-18 aldehyde enables reduction, oxidation, and condensation reactions for diterpenoid library synthesis.
Antifungal SAR Tool Aldehyde function reported of major importance for yeast inhibition in abietane diterpenoid series.
Phytochemical Reference Isolated from Pinus spp.; serves as a marker for conifer chemotaxonomy and dereplication studies.

Why Dehydroabietal Is Irreplaceable


Dehydroabietal, dehydroabietic acid (DHAA), and dehydroabietylamine (DHAA-amine) share an identical abietane tricyclic core, but their divergent C-18 functional groups (aldehyde vs. carboxylic acid vs. primary amine) confer fundamentally distinct reactivity, bioactivity, and physicochemical properties that preclude simple interchange [1]. The aldehyde moiety of dehydroabietal enables unique reactivity pathways not available to its acid or amine analogs, including selective reduction to dehydroabietinol, oxidation to DHAA, and participation in condensation reactions for building complex molecular libraries . Critically, structure-activity relationship studies have demonstrated that the aldehyde function is of major importance for the inhibition of yeast, while alcohols and aldehydes at C-18 inhibit Gram-positive bacteria, establishing a functional fingerprint that carboxylic acid and amine derivatives cannot replicate [1]. This functional specificity, combined with the compound's role as a key reference standard in natural product research, means that substituting a more readily available analog would alter or negate the intended experimental or synthetic outcome .

Functional group mismatch

DHAA (acid) and DHAA-amine cannot replicate aldehyde-specific reactivity; substitution may alter synthetic outcomes.

Antifungal selectivity not transferable

Aldehyde function is reported of major importance for yeast inhibition; non-aldehyde analogs lack this activity profile.

Synthetic route divergence

DHAA requires activation steps for many transformations, limiting direct synthetic replacement without additional steps.

Dehydroabietal: Comparative Evidence


Aldehyde Moiety Drives Antifungal Selectivity

Dehydroabietal and other C-18 aldehyde-containing hydrophenanthrene derivatives exhibit selective inhibitory activity against yeast, a property not observed in non-aldehyde analogs from the same dehydroabietic acid series. A systematic SAR study evaluated 15 dehydroabietic acid derivatives bearing different C-18 functional groups against a panel of microorganisms. While the filamentous fungus tested was sensitive to nearly all compounds, the aldehyde function showed to be of major importance for the inhibition of yeast; alcohols and aldehyde C-18 derivatives also inhibited the growth of Gram-positive bacteria [1].

Antifungal Selectivity
Class-level
Dehydroabietal: Aldehyde essential for yeast inhibition vs Non-aldehyde analogs (acids, esters): Lack yeast activity
Supports antifungal selectivity endpoint context
In vitro assay; 15 derivatives tested
Antifungal activity Structure-activity relationship Yeast inhibition

C-18 Aldehyde for Synthetic Diversification

Dehydroabietal serves as a versatile synthetic intermediate due to the reactivity of its C-18 aldehyde group, enabling transformations not directly accessible from the more widely available dehydroabietic acid (DHAA). Specifically, dehydroabietal can undergo reduction to yield dehydroabietinol (an alcohol) or be further oxidized to DHAA, whereas DHAA requires prior activation (e.g., conversion to acyl chloride) for many downstream reactions . The aldehyde also participates in condensation reactions (e.g., with amines to form Schiff bases, or with hydrazides to form acylhydrazones) that are central to generating diverse compound libraries for biological screening [1].

Synthetic Diversification
Class-level
Dehydroabietal: Direct reduction, oxidation, condensation vs DHAA: Requires activation (e.g., acyl chloride)
Supports synthetic pathway selection
Typical reagents: NaBH4, KMnO4
Synthetic intermediate Chemical derivatization Medicinal chemistry

Reference Standard for Pinus Phytochemicals

Dehydroabietal has been isolated and identified as a constituent of Pinus koraiensis pinecones and other conifer species, serving as a chemical marker for diterpenoid profiling [1]. In a 2024 study, dehydroabietal was one of 15 diterpenoids isolated from P. koraiensis pinecones, alongside cis-abienol and dehydroabietic acid, with its presence confirmed as part of the species' characteristic chemical composition [1]. This phytochemical occurrence provides a basis for using dehydroabietal as an authentic reference standard in chemotaxonomic studies, natural product dereplication, and quality control of conifer-derived extracts.

Phytochemical Occurrence
Reported
Isolated from Pinus koraiensis pinecones; discrete marker in conifer diterpenome.
Phytochemical reference standard context
Confirmed by spectroscopic methods
Natural product isolation Phytochemistry Chemotaxonomy

Dehydroabietal Application Scenarios


Antifungal Selectivity SAR

Researchers investigating the structural determinants of antifungal activity in abietane diterpenoids should prioritize dehydroabietal as a test compound. Evidence demonstrates that the C-18 aldehyde function is of major importance for yeast inhibition, whereas carboxylic acid derivatives lack this specific activity profile [1]. This makes dehydroabietal an essential reference compound for SAR campaigns aiming to dissect the contribution of the aldehyde moiety to antimicrobial spectrum and potency.

C-18 Scaffold Diversification

For synthetic and medicinal chemistry groups seeking to build libraries of abietane-derived compounds, dehydroabietal provides a more synthetically tractable entry point than dehydroabietic acid. The aldehyde group can be directly reduced to dehydroabietinol, oxidized to DHAA, or used in condensation reactions to generate imines, hydrazones, and other nitrogen-containing analogs without the activation steps required for carboxylic acid derivatives . This enables more efficient exploration of C-18 chemical space.

Phytochemical Profiling of Conifers

Laboratories engaged in natural product chemistry, botanical authentication, or quality control of Pinus-derived materials should procure dehydroabietal as an analytical reference standard. Its isolation from Pinus koraiensis pinecones and presence in P. brutia and Cedrus atlantica establish it as a discrete marker within the conifer diterpenome [2]. Authenticated material is essential for accurate LC-MS or GC-MS identification in complex plant extracts.

Application
Selection Property
Validation Focus
Antifungal selectivity SAR studies
C-18 aldehyde-dependent antifungal profile
Yeast and Gram-positive inhibition endpoint review
Diterpenoid library synthesis
Aldehyde-mediated synthetic versatility
Reaction pathway and product diversity context
Conifer phytochemical profiling
Authenticated diterpenoid reference standard
LC-MS/GC-MS dereplication and chemotaxonomic context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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